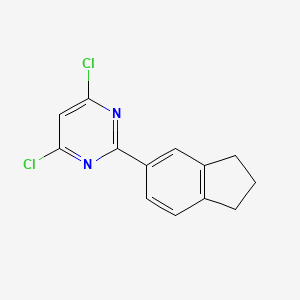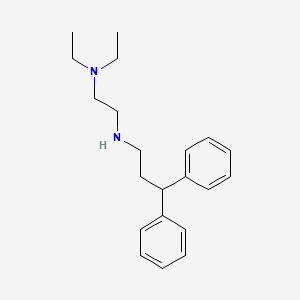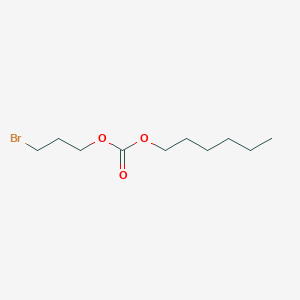
3-Bromopropyl hexyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopropyl hexyl carbonate is an organic compound that belongs to the class of alkyl carbonates It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a hexyl carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopropyl hexyl carbonate typically involves the reaction of hexyl chloroformate with 3-bromopropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexyl chloroformate+3-Bromopropanol→3-Bromopropyl hexyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromopropyl hexyl carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate group can be hydrolyzed to form hexanol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.
Elimination: Strong bases, such as potassium tert-butoxide or sodium hydride, are used to promote elimination reactions. These reactions are often conducted in aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, the major products can include 3-hydroxypropyl hexyl carbonate, 3-aminopropyl hexyl carbonate, or 3-thiopropyl hexyl carbonate.
Elimination: The major product is typically an alkene, such as hexyl propene carbonate.
Hydrolysis: The major products are hexanol and carbon dioxide.
科学的研究の応用
3-Bromopropyl hexyl carbonate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymeric materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Biological Studies: It can be employed as a reagent in biochemical assays to study enzyme activities or protein interactions.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
作用機序
The mechanism of action of 3-Bromopropyl hexyl carbonate primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by nucleophiles. This results in the formation of new carbon-nucleophile bonds, which can lead to the synthesis of various functionalized compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
3-Chloropropyl hexyl carbonate: Similar in structure but contains a chlorine atom instead of bromine. It may exhibit different reactivity due to the difference in electronegativity and bond strength.
3-Iodopropyl hexyl carbonate: Contains an iodine atom, which is a better leaving group than bromine, potentially leading to faster reaction rates in nucleophilic substitution reactions.
3-Bromopropyl methyl carbonate: Similar structure but with a methyl group instead of a hexyl group. This compound may have different solubility and reactivity properties.
Uniqueness
3-Bromopropyl hexyl carbonate is unique due to the presence of both a bromine atom and a hexyl carbonate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science.
特性
CAS番号 |
88571-27-1 |
|---|---|
分子式 |
C10H19BrO3 |
分子量 |
267.16 g/mol |
IUPAC名 |
3-bromopropyl hexyl carbonate |
InChI |
InChI=1S/C10H19BrO3/c1-2-3-4-5-8-13-10(12)14-9-6-7-11/h2-9H2,1H3 |
InChIキー |
JKVRHMJMIJYRHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
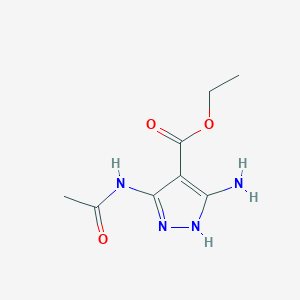

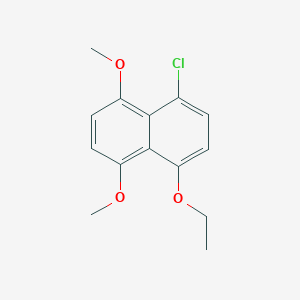
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
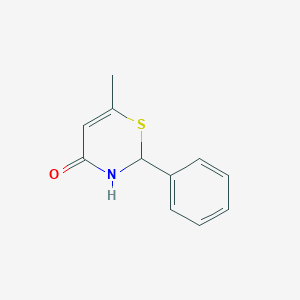

![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
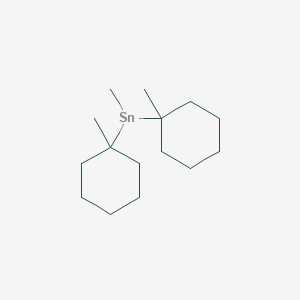
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
